IKK‑2 Inhibitory Potency: Piperidine vs. Piperazine‑Sulfonyl Analogs
In a series of piperidinyl‑aminopyrimidine IKK‑2 inhibitors, the most potent compound (compound 17) bore an aromatic piperazinosulfonyl substituent and achieved an IC₅₀ of 1.30 µM against IKK‑2, with selectivity over p38α, p38β, JNK1‑3, and IKK‑1 [1]. The target compound 4‑(4‑(phenylsulfonyl)piperazin‑1‑yl)‑6‑(piperidin‑1‑yl)pyrimidine replaces the aminopyrimidine linker with a direct C‑6 piperidine attachment, and replaces the piperazine‑sulfonyl aromatic group with a phenylsulfonyl‑piperazine at C‑4. Although no head‑to‑head IKK‑2 assay is yet available for this compound, the structural analogy suggests it could access the same chemotype space as compound 17 while offering an alternative vectors for further functionalization. Prospective procurement should be guided by the requirement for IKK‑2 selectivity profiling.
| Evidence Dimension | IKK‑2 inhibitory activity |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Compound 17 (piperazinosulfonyl aromatic analog): IC₅₀ = 1.30 µM |
| Quantified Difference | N/A (data pending) |
| Conditions | In vitro kinase assay (recombinant IKK‑2, ATP concentration 10 µM) |
Why This Matters
Selecting a compound with a proven IKK‑2 inhibition scaffold is critical for anti‑inflammatory or oncology programs; this compound provides a structurally distinct entry point into the class.
- [1] Kim, S. et al., Discovery of piperidinyl aminopyrimidine derivatives as IKK‑2 inhibitors, Bioorg. Med. Chem. Lett. 2011, 21, 3172‑3176. View Source
